![molecular formula C27H28FN5O2 B3005378 2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326864-27-0](/img/no-structure.png)
2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H28FN5O2 and its molecular weight is 473.552. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The compound's structure, similar to those in pyrazolo[1,5-a]pyrimidine scaffolds, has shown a wide range of medicinal properties, including anticancer activity. The compounds featuring this scaffold have been recognized for their role as CNS agents, anti-infectious, anti-inflammatory, and in radiodiagnostics, displaying broad medicinal applications (Cherukupalli et al., 2017).
Bioactive Properties and Drug Discovery
Quinazoline, a structural analog, has exhibited various bioactivities, including anticancer effects by blocking different pharmacological pathways. Quinazoline derivatives have shown anti-colorectal cancer activities by modulating the expression of specific genes and proteins involved in cancer progression (Moorthy et al., 2023).
Enzyme Inhibition for Therapeutic Applications
Compounds structurally related to the mentioned chemical have been explored for their therapeutic applications, including enzyme inhibition. Dipeptidyl peptidase IV (DPP IV) inhibitors, for instance, have been utilized in the treatment of type 2 diabetes mellitus, highlighting the therapeutic potential of related compounds in managing chronic conditions (Mendieta et al., 2011).
Drug Development and SAR Studies
The compound's similarity to pyrazolo[1,5-a]pyrimidines, known for their broad range of medicinal properties, indicates its potential in drug development. Significant advances in SAR studies and synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives underscore the importance of these compounds in medicinal chemistry (Cherukupalli et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the condensation of 3-(4-fluorophenyl)piperazine-2,6-dione with 2-(3,4-dimethylphenyl)hydrazinecarboxamide, followed by cyclization with ethyl acetoacetate and ammonium acetate.", "Starting Materials": [ "3-(4-fluorophenyl)piperazine-2,6-dione", "2-(3,4-dimethylphenyl)hydrazinecarboxamide", "ethyl acetoacetate", "ammonium acetate" ], "Reaction": [ "Step 1: Condensation of 3-(4-fluorophenyl)piperazine-2,6-dione with 2-(3,4-dimethylphenyl)hydrazinecarboxamide in the presence of acetic acid to form 3-(4-fluorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide.", "Step 2: Cyclization of 3-(4-fluorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide with ethyl acetoacetate and ammonium acetate in the presence of acetic acid to form 2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one." ] } | |
CAS-Nummer |
1326864-27-0 |
Molekularformel |
C27H28FN5O2 |
Molekulargewicht |
473.552 |
IUPAC-Name |
2-(3,4-dimethylphenyl)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H28FN5O2/c1-19-3-4-21(17-20(19)2)24-18-25-27(35)32(15-16-33(25)29-24)10-9-26(34)31-13-11-30(12-14-31)23-7-5-22(28)6-8-23/h3-8,15-18H,9-14H2,1-2H3 |
InChI-Schlüssel |
CZHIZLNJGLECLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



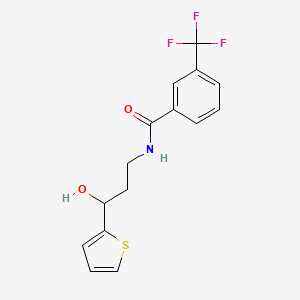
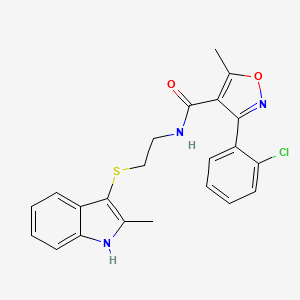
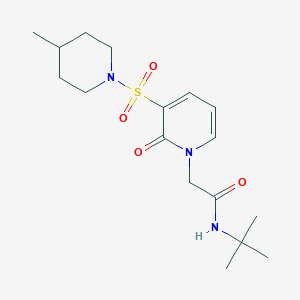
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3005303.png)

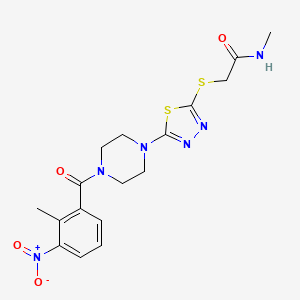

![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005311.png)
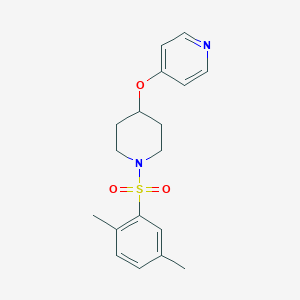
![2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3005313.png)
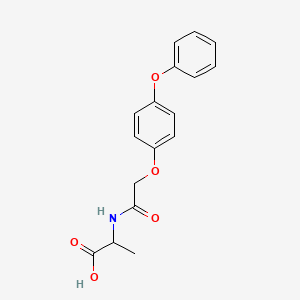
![2,4-Dimethyl-5-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B3005315.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3005316.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3005318.png)